molecular formula C21H22O10 B12093203 Galactosyl rubrofusarin

Galactosyl rubrofusarin

Cat. No.: B12093203
M. Wt: 434.4 g/mol
InChI Key: CDMUGCVTTUOCFT-UHFFFAOYSA-N
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Description

Rubrofusarin-6-glucoside is a naturally occurring glycoside derived from rubrofusarin, a compound isolated from the seeds of Cassia obtusifolia. This compound is known for its biological activities, including inhibition of protein tyrosine phosphatase 1B and human monoamine oxidase A .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rubrofusarin-6-glucoside typically involves the glycosylation of rubrofusarin. This process can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic glycosylation involves the use of glycosyltransferases to transfer a glucose moiety to rubrofusarin under mild conditions. Chemical synthesis, on the other hand, involves the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of rubrofusarin-6-glucoside is less common due to the complexity of the synthesis process. advancements in biotechnology and enzymatic synthesis have made it possible to produce this compound on a larger scale. The use of recombinant enzymes and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Rubrofusarin-6-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of rubrofusarin-6-glucoside can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Mechanism of Action

Rubrofusarin-6-glucoside exerts its effects by inhibiting specific enzymes. It acts as a mixed-competitive inhibitor of protein tyrosine phosphatase 1B and human monoamine oxidase A. This inhibition leads to increased glucose uptake and decreased gluconeogenesis in insulin-resistant cells. The compound also enhances the phosphorylation of protein kinase B and insulin receptor substrate-1, which are key components of the insulin signaling pathway .

Comparison with Similar Compounds

Similar Compounds

  • Nor-rubrofusarin 6-O-β-D-glucoside
  • Rubrofusarin 6-O-β-D-gentiobioside
  • Rubrofusarin triglucoside
  • β-cassiaside B2

Uniqueness

Rubrofusarin-6-glucoside is unique due to its specific glycosylation pattern, which influences its biological activity and pharmacokinetic properties. Compared to its analogs, rubrofusarin-6-glucoside exhibits a distinct inhibition profile against protein tyrosine phosphatase 1B and human monoamine oxidase A, making it a valuable compound for therapeutic research .

Properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

5-hydroxy-8-methoxy-2-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one

InChI

InChI=1S/C21H22O10/c1-8-3-11(23)16-12(29-8)5-9-4-10(28-2)6-13(15(9)18(16)25)30-21-20(27)19(26)17(24)14(7-22)31-21/h3-6,14,17,19-22,24-27H,7H2,1-2H3

InChI Key

CDMUGCVTTUOCFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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